

Thermodynamic Properties of Mesityl Oxide: A Technical Guide

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Compound of Interest

Compound Name: Mesityl oxide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **mesityl oxide** (4-methyl-3-penten-2-one). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of chemical pathways and experimental workflows.

Core Thermodynamic and Physical Properties

Mesityl oxide, an α,β -unsaturated ketone, is a colorless, oily liquid with a characteristic honey-like odor.^[1] It is a versatile solvent and an important intermediate in the chemical industry, notably in the production of methyl isobutyl ketone (MIBK).^[2] A thorough understanding of its thermodynamic properties is crucial for its application and for the design of chemical processes.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of **mesityl oxide**. These values have been compiled from critically evaluated data sources.

Property	Value	Phase	Reference(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-178.2 ± 1.5 kJ/mol	Gas	[3]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-220.5 ± 1.4 kJ/mol	Liquid	[3]
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	-3540.8 ± 1.3 kJ/mol	Liquid	[3]
Enthalpy of Vaporization ($\Delta_{vap} H$)	367 kJ/kg	Liquid	[1][4]

Table 1: Standard Enthalpies of **Mesityl Oxide** at 298.15 K

Temperature (K)	Ideal Gas Heat Capacity (C_p) (J/mol·K)
200	97.4
300	136.1
400	171.2
500	200.8
600	225.1
700	244.9
800	261.2
900	274.9
1000	286.5

Table 2: Temperature-Dependent Ideal Gas Heat Capacity of **Mesityl Oxide**[3]

Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O	[1]
Molar Mass	98.14 g/mol	[1]
Boiling Point	129.5 °C (402.6 K)	[2]
Melting Point	-53 °C (220 K)	[2]
Density	0.858 g/cm ³	[2]
Vapor Pressure	9 mmHg at 20 °C	[2]

Table 3: Physical Properties of **Mesityl Oxide**

Experimental Protocols

The determination of the thermodynamic properties of **mesityl oxide** involves precise calorimetric and physical measurement techniques. Below are detailed methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **mesityl oxide** can be determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity liquid **mesityl oxide** (typically 0.5-1.0 g) is placed in a crucible. For volatile liquids, the sample may be encapsulated in a gelatin capsule of known heat of combustion.
- **Bomb Assembly:** The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of **mesityl oxide** is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of **mesityl oxide** at different temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization.

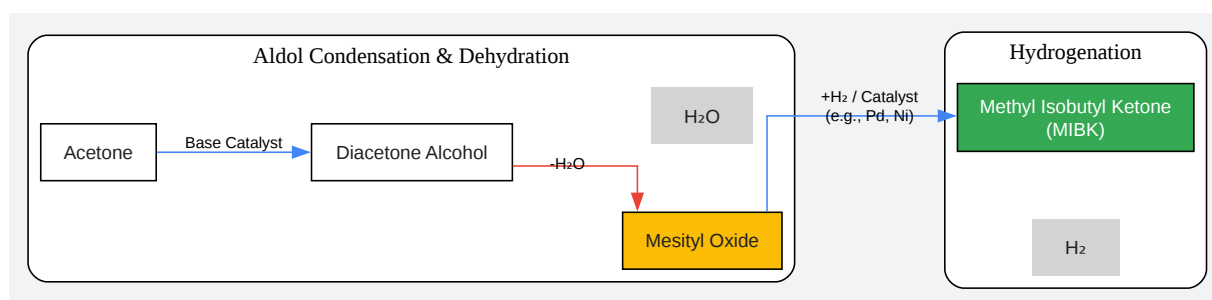
Methodology:

- **Apparatus:** A static or dynamic vapor pressure apparatus is used. For the static method, a sample of **mesityl oxide** is placed in a thermostatted vessel connected to a pressure-measuring device.
- **Procedure:** The sample is degassed to remove any dissolved air. The temperature of the vessel is precisely controlled and varied in increments. At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
- **Data Analysis:** The natural logarithm of the vapor pressure ($\ln P$) is plotted against the reciprocal of the absolute temperature ($1/T$). According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. From the slope of the line, the enthalpy of vaporization (ΔH_{vap}) can be calculated.

Visualizations

Synthesis of Methyl Isobutyl Ketone (MIBK) from Mesityl Oxide

Mesityl oxide is a key intermediate in the industrial production of methyl isobutyl ketone (MIBK), a widely used solvent. The process involves the selective hydrogenation of **mesityl oxide**. A preceding step in some syntheses is the aldol condensation of acetone to form diacetone alcohol, which then dehydrates to **mesityl oxide**.

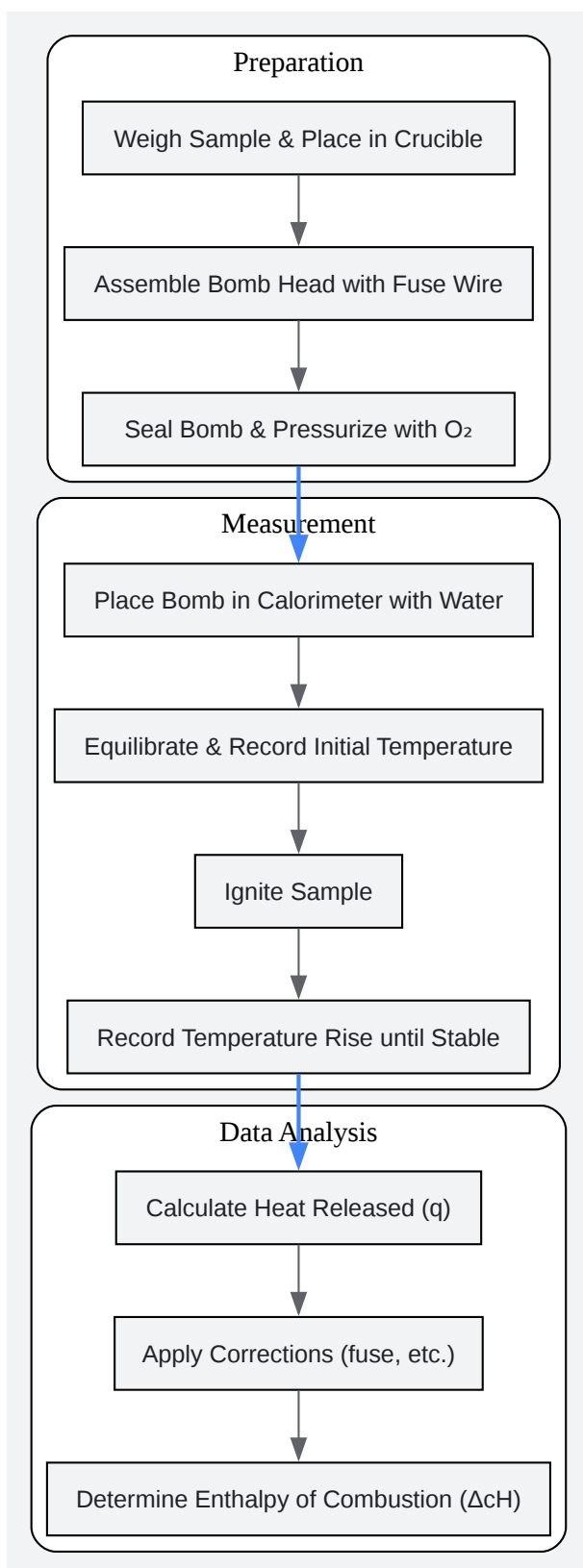


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Caption: Synthesis pathway of MIBK from Acetone via **Mesityl Oxide**.

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the typical workflow for determining the heat of combustion of a liquid sample like **mesityl oxide** using a bomb calorimeter.



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Caption: Workflow for determining the heat of combustion.

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References

- 1. Mesityl oxide | C₆H₁₀O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. mesityl oxide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 4. guidechem.com [guidechem.com]
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